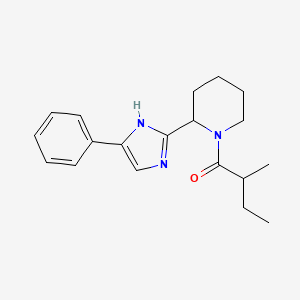
2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one is a complex organic compound that features a piperidine ring substituted with a phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the formation of the imidazole ring followed by its attachment to the piperidine ring. The reaction conditions often include the use of catalysts such as erbium triflate and bases like sodium iodide or potassium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sodium iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing an imidazole ring
Uniqueness
2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern and the combination of the piperidine and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-Methyl-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one, commonly referred to by its CAS number 2249453-97-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and an imidazole moiety, which are known to influence its biological activity. The molecular weight is approximately 311.4 g/mol, and it is synthesized through chemical methods rather than occurring naturally .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Effects
Research indicates that derivatives of imidazole and piperidine structures often exhibit significant pharmacological effects. For instance, related compounds have been studied as positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), which plays a role in neuropsychiatric disorders .
2. Neuropharmacology
Studies have shown that certain piperidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic applications in treating conditions such as anxiety and depression. For example, the compound's analogs have demonstrated anxiolytic and antidepressant-like effects in animal models .
3. Safety and Toxicology
The European Food Safety Authority (EFSA) evaluated the safety of similar compounds used as flavoring agents and found no genotoxicity in bacterial reverse mutation tests . This suggests a favorable safety profile for compounds structurally related to this compound.
Case Studies
Several studies have explored the biological activity of compounds similar to or derived from this compound:
The mechanisms underlying the biological activity of this compound likely involve interactions with various receptors:
Neurotransmitter Receptors
The compound's structure suggests potential interactions with:
- mGluR2: Modulation may lead to reduced symptoms in psychotic disorders.
- Opioid Receptors: Activity at delta-opioid receptors could mediate anxiolytic effects.
Properties
Molecular Formula |
C19H25N3O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H25N3O/c1-3-14(2)19(23)22-12-8-7-11-17(22)18-20-13-16(21-18)15-9-5-4-6-10-15/h4-6,9-10,13-14,17H,3,7-8,11-12H2,1-2H3,(H,20,21) |
InChI Key |
OQEVJFJRVUPRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCCCC1C2=NC=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















